2,5-bis(5-decylthiophen-2-yl)thiophene
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Overview
Description
2,5-bis(5-decylthiophen-2-yl)thiophene: is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two decyl-substituted thiophene rings attached to a central thiophene core. It is known for its unique electronic properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-decylthiophen-2-yl)thiophene typically involves the following steps:
Synthesis of 5-decylthiophene-2-boronic acid: This is achieved through the reaction of 5-decylthiophene with a boron reagent under specific conditions.
Suzuki Coupling Reaction: The 5-decylthiophene-2-boronic acid is then coupled with 2,5-dibromothiophene using a palladium catalyst in the presence of a base. This reaction forms the desired this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(5-decylthiophen-2-yl)thiophene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
2,5-bis(5-decylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: The compound is studied for its potential in creating conductive polymers and other advanced materials.
Chemical Sensors: Its unique electronic properties make it suitable for use in chemical sensors for detecting various analytes.
Biological Research: While less common, it can be used in studies involving the interaction of thiophene-based compounds with biological systems.
Mechanism of Action
The mechanism of action of 2,5-bis(5-decylthiophen-2-yl)thiophene in its applications is primarily based on its electronic properties. The compound can facilitate charge transport in organic electronic devices due to its conjugated system. In chemical sensors, it interacts with analytes through π-π interactions or other non-covalent interactions, leading to changes in its electronic properties that can be detected.
Comparison with Similar Compounds
Similar Compounds
2,5-bis(5-hexylthiophen-2-yl)thiophene: Similar structure but with hexyl groups instead of decyl groups.
2,5-bis(5-octylthiophen-2-yl)thiophene: Similar structure but with octyl groups instead of decyl groups.
2,5-bis(5-dodecylthiophen-2-yl)thiophene: Similar structure but with dodecyl groups instead of decyl groups.
Uniqueness
The uniqueness of 2,5-bis(5-decylthiophen-2-yl)thiophene lies in its longer decyl chains, which can influence its solubility, packing in solid-state, and overall electronic properties. These characteristics can make it more suitable for certain applications in organic electronics and materials science compared to its shorter-chain analogs.
Properties
CAS No. |
188917-45-5 |
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Molecular Formula |
C32H48S3 |
Molecular Weight |
528.9 g/mol |
IUPAC Name |
2,5-bis(5-decylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C32H48S3/c1-3-5-7-9-11-13-15-17-19-27-21-23-29(33-27)31-25-26-32(35-31)30-24-22-28(34-30)20-18-16-14-12-10-8-6-4-2/h21-26H,3-20H2,1-2H3 |
InChI Key |
SHZANEXXMZNSBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCCCCCC |
Origin of Product |
United States |
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